Capiri
Description
Structure
2D Structure
Properties
CAS No. |
1100690-10-5 |
|---|---|
Molecular Formula |
C48H60FN7O12 |
Molecular Weight |
946 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C33H38N4O6.C15H22FN3O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t33-;8-,10-,11-,13-/m01/s1 |
InChI Key |
PGMBSCDPACPRSG-SCSDYSBLSA-N |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Synonyms |
XELIRI capecitabine-irinotecan combination CAPIRI |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Capiri Associated Alkaloids
Distribution Across Biological Kingdoms
The presence of β-carboline alkaloids is not limited to a single phylum or family but spans a wide array of life forms.
Banisteriopsis caapi and Peganum harmala (Syrian rue) are two of the most well-known sources of harmala alkaloids. wikipedia.orgnih.gov
Banisteriopsis caapi : This Amazonian vine is a primary source of harmine (B1663883), harmaline (B1672942), and tetrahydroharmine (B102439). mdpi.comwikipedia.org The concentrations of these alkaloids can vary significantly, with studies showing harmine content ranging from 0.31% to 8.43%, harmaline from 0.03% to 0.83%, and tetrahydroharmine from 0.05% to 2.94%. wikipedia.org These variations can be attributed to factors such as the specific part of the plant used, geographical location, and harvest time.
Peganum harmala : The seeds of this plant, commonly known as Syrian rue, contain significant amounts of harmala alkaloids, typically around 3% of the total weight, although some tests have reported concentrations as high as 2-7% or more. wikipedia.org The primary alkaloids found are harmine, harmaline, harmalol (B191368), and harman. uobasrah.edu.iqoamjms.eu In the seeds, harmaline often constitutes 50-95% of the total alkaloid content, while harmine is more dominant in the roots (67-74%). oamjms.eu
**Table 1: Concentration of Major β-Carboline Alkaloids in B. caapi and *P. harmala***
| Plant Species | Alkaloid | Concentration Range (%) | Primary Plant Part |
|---|---|---|---|
| Banisteriopsis caapi | Harmine | 0.31 - 8.43 | Vine |
| Harmaline | 0.03 - 0.83 | Vine | |
| Tetrahydroharmine | 0.05 - 2.94 | Vine | |
| Peganum harmala | Harmine & Harmaline | 2.0 - 7.0+ | Seeds |
Beyond the Malpighiaceae (Banisteriopsis) and Nitrariaceae (Peganum) families, β-carboline alkaloids have been identified in a variety of other plant families. For instance, they are found in some species of the Passiflora (passionflower) genus, which is part of the Passifloraceae family. wikipedia.org Leaves of Passiflora incarnata have been reported to contain harmala alkaloids, although the concentrations can be quite low. wikipedia.org
The distribution of β-carboline alkaloids extends beyond the plant kingdom.
Fungi : These compounds have been isolated from various fungi, including deep-sea fungi like Trichoderma sp. nih.govfrontiersin.org and mushrooms of the genus Hygrophorus and Psilocybe. mdpi.com
Marine Organisms : β-carboline alkaloids have been found in marine creatures such as bryozoans. nih.govresearchgate.net
Insects : The presence of these alkaloids has also been noted in certain insects. nih.govresearchgate.net
Mammalian Tissues : Importantly, β-carboline alkaloids like harman and norharman are considered normal endogenous constituents in mammalian tissues and body fluids. nih.govmdpi.com They are formed naturally in the body and can also be introduced through diet and other environmental factors. nih.gov
Advanced Extraction and Isolation Techniques
The separation and purification of β-carboline alkaloids from natural sources involve various chemical techniques, primarily solvent extraction followed by chromatographic separation.
Solvent extraction is a primary step in isolating these alkaloids. The choice of solvent and the pH of the solution are critical factors.
Acid-Base Extraction : A common method involves acid-base extraction. The plant material is first ground and then subjected to an acidic solution (e.g., acetic acid or hydrochloric acid) to protonate the alkaloids, making them soluble in the aqueous phase. uobasrah.edu.iqajuronline.org Impurities can then be removed with a non-polar solvent. Subsequently, the aqueous solution is made basic (e.g., with sodium hydroxide or sodium bicarbonate), which deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent like chloroform or ethyl acetate. ajuronline.org
Modern Extraction Techniques : To improve efficiency, modern methods such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are being employed. indexcopernicus.com One study found that MAE yielded the highest amount of alkaloids (4.7-4.8%) in a shorter time (15-30 minutes) compared to conventional Soxhlet extraction, which took 7 hours to yield 4.9%. indexcopernicus.com Supercritical fluid extraction using CO2 has also been explored as a "green" technique for both extraction and micronization of these alkaloids. researchgate.net
Table 2: Comparison of Extraction Methods for Harmala Alkaloids
| Extraction Method | Time | Yield (%) | Reference |
|---|---|---|---|
| Soxhlet | 7 hours | 4.9 | indexcopernicus.com |
| Ultrasonic Assisted (UAE) | 30 minutes | 4.3 | indexcopernicus.com |
| Microwave Assisted (MAE) | 30 minutes | 4.8 | indexcopernicus.com |
Once a crude extract is obtained, chromatographic techniques are used to separate the individual alkaloids.
Thin-Layer Chromatography (TLC) : TLC is a versatile and widely used method for the separation of β-carboline alkaloids. nih.gov It is often used for both qualitative and quantitative analysis. researchgate.net In High-Performance Thin-Layer Chromatography (HPTLC), a common stationary phase is silica gel pre-coated on aluminum plates. nih.govresearchgate.net The mobile phase, or solvent system, is optimized to achieve the best separation. For example, a mixture of chloroform, methanol (B129727), and glacial acetic acid (7.8:2.2:0.2, v/v/v) has been successfully used to separate harmalol, harmaline, harmine, harmane, and norharmane. nih.govresearchgate.net The separated spots are often visualized under UV light, as these compounds are fluorescent. researchgate.net
It appears there has been a misunderstanding regarding the subject of the requested article. The term "CAPIRI" does not refer to a specific chemical compound found in nature. Instead, this compound is an acronym for a chemotherapy regimen used in the treatment of certain types of cancer, particularly colorectal cancer. cancercentrum.secancer.govnortherncanceralliance.nhs.uk This regimen combines two cytotoxic drugs: Capecitabine and Irinotecan . cancercentrum.secancer.gov
Given that this compound is a medical treatment protocol and not a naturally occurring chemical compound, it is not possible to provide information on its "Natural Occurrence and Isolation Methodologies" or the "Optimization of Yield and Purity for Research Applications" as outlined in the request. These topics are pertinent to the study of natural products chemistry, which involves the extraction and purification of substances from biological sources.
Therefore, an article structured around the provided outline for a chemical compound named "this compound" cannot be accurately generated.
Biosynthesis and Synthetic Pathways of Capiri Associated β Carbolines
Proposed Biosynthetic Routes in Natural Systems
The biosynthesis of β-carboline alkaloids in natural systems typically involves a series of enzymatic reactions starting from common biological precursors.
L-Tryptophan serves as a fundamental precursor for the endogenous synthesis of β-carboline alkaloids mdpi.comnih.govresearchgate.net. Studies have investigated whether L-tryptophan can act as a precursor for the endogenous synthesis of β-carbolines like norharman in humans, with findings suggesting it does nih.gov. In biosynthesis, tryptophan and aldehyde metabolites are recognized as precursor molecules for β-carboline alkaloids such as flazin (B10727) and their derivatives found in medicinal plants and plant foods researchgate.net. Under mild conditions (pH > 5.0 and temperature below 100 °C), β-carbolines can be generated in foods from a Maillard condensation reaction involving indoleamines like L-tryptophan and short aliphatic aldehydes researchgate.net.
Tryptamine (B22526) is a direct biosynthetic intermediate in the formation of β-carbolines mdpi.com. The structure of β-carboline is similar to that of tryptamine, where the ethylamine (B1201723) chain is reconnected to the indole (B1671886) ring via an additional carbon atom to form the tricyclic ring structure utm.my. In the biosynthesis of indole alkaloids, tryptamine condenses with carbonyl species, often an iridoid glucoside like secologanin, a reaction catalyzed by enzymes such as strictosidine (B192452) synthase (STR) mdpi.com. The resulting tetrahydro-β-carboline, strictosidine, acts as a common precursor for numerous β-carbolines and other alkaloids mdpi.com.
The Pictet-Spengler reaction is a pivotal step in the biosynthesis of many β-carboline alkaloids wikipedia.orgnih.govucl.ac.uk. This reaction involves the condensation of a β-arylethylamine (such as tryptamine or tryptophan) with an aldehyde or ketone, followed by ring closure utm.mywikipedia.orgnih.govucl.ac.uk. In natural systems, this reaction is often catalyzed by enzymes known as Pictet-Spenglerases (PSases) ucl.ac.uk.
The mechanism typically involves the initial formation of an iminium ion from the condensation of the aldehyde and amine under acidic conditions wikipedia.orgnih.gov. This iminium ion then undergoes an intramolecular nucleophilic attack by the aromatic ring (e.g., the indole moiety of tryptamine) to achieve ring closure, forming a new C-C bond and generating a stereogenic center in the product wikipedia.orgucl.ac.uknih.gov. For instance, the reaction of enantiopure tryptophan or its short-chain alkyl esters with aldehydes can lead to 1,2,3,4-tetrahydro-β-carbolines, where a new chiral center at C-1 adopts either a cis or trans configuration relative to the C-3 carboxyl group wikipedia.org. The cis configuration is kinetically controlled and favored at lower temperatures wikipedia.org.
The Pictet-Spengler reaction is widely utilized in both industrial and biosynthetic processes for the development of many β-carbolines wikipedia.org. Products of this reaction can be isolated from various natural sources, including foodstuffs like soy sauce and ketchup, where tryptophan and various aldoses serve as biological feedstocks wikipedia.org.
Oxidative dehydrogenation is a crucial step in converting dihydro-β-carbolines (DHβCs) and tetrahydro-β-carbolines (THβCs) into fully aromatic β-carbolines (FAβCs) cjnmcpu.comanalis.com.mywestminster.ac.ukresearchgate.netacs.org. A notable example is the transformation of harmaline (B1672942) to harmine (B1663883) cjnmcpu.comwestminster.ac.ukresearchgate.net.
Studies have shown that harmaline can be transformed into harmine through oxidative dehydrogenation, a process confirmed in rat models and catalyzed by heme peroxidases such as horseradish peroxidase (HRP), lactoperoxidase (LPO), and myeloperoxidase (MPO) cjnmcpu.comwestminster.ac.ukresearchgate.netcjnmcpu.com. Myeloperoxidase demonstrates the highest catalytic activity among these enzymes cjnmcpu.com. This transformation can occur in blood, but not in the brain or liver cjnmcpu.comcjnmcpu.com. The metabolic pathway involves the conversion of harmaline, a dihydro-β-carboline, into the fully aromatic harmine cjnmcpu.comwestminster.ac.uk. This enzymatic process is essential for the metabolic stability of harmaline in blood cjnmcpu.com.
Furthermore, tetrahydro-β-carbolines are direct precursors of aromatic β-carbolines like norharman and harman, typically undergoing oxidative decarboxylation through chemical or enzymatic processes acs.orgnih.gov.
Chemical Synthesis Methodologies for β-Carboline Alkaloids
The synthesis of β-carbolines is of high importance due to their diverse biological activities nih.govljmu.ac.uknih.gov. Various methodologies have been developed to construct the β-carboline motif.
Classical total synthesis approaches for β-carboline alkaloids often leverage reactions that mimic their natural biosynthetic pathways, particularly the Pictet-Spengler reaction. This reaction remains one of the most powerful and direct synthetic methods for constructing the β-carboline ring system via C-C bond formation, typically using indole-based compounds like tryptophan or tryptamine as starting materials utm.mynih.govljmu.ac.ukanalis.com.my.
The classical Pictet-Spengler method for preparing β-carboline alkaloids is a two-step process involving the acid-catalyzed condensation of an aliphatic amine attached to a sufficiently reactive aromatic nucleus with aldehydes nih.gov. The first step forms an imine, which is then activated by acids, followed by an endo cyclization between a carbon nucleophile of the aromatic moiety and the activated iminium ion nih.gov. This yields a tetrahydro-β-carboline (THβC) by forming a new N-heterocyclic ring nih.gov. Subsequent aromatization of these THβC intermediates, often via oxidative dehydrogenation, constructs the fully aromatic β-carboline ring moiety utm.myanalis.com.myanalis.com.my. For example, iodine-mediated oxidative dehydrogenation is a facile and convenient method for aromatizing tetrahydro-β-carbolines to fully aromatic β-carbolines analis.com.myanalis.com.my.
Another classical method is the Bischler-Napieralski reaction, which is an intramolecular cyclization of an acylated tryptophan or tryptamine derivative mdpi.comljmu.ac.uk. This reaction typically forms dihydro-β-carbolines (DHβCs), which can then be further oxidized to fully aromatic β-carbolines ljmu.ac.uk. Compared to the Pictet-Spengler reaction, DHβCs generated in the Bischler-Napieralski reaction are generally more easily oxidized to the fully aromatic compounds ljmu.ac.uk.
Recent advances include transition metal-catalyzed procedures, such as manganese-catalyzed dehydrogenative coupling of alcohols with tryptamine, which can efficiently synthesize tetrahydro-β-carbolines chemistryviews.org. This approach can also be combined with an oxidation step to produce pharmaceutically relevant molecules like harman, harmaline, and harmine chemistryviews.org.
Derivatization Strategies for Structural Modification
The β-carboline scaffold offers multiple sites for structural modification, allowing for the synthesis of diverse derivatives with altered biological activities and physicochemical properties. Key positions amenable to derivatization include the indole nitrogen (N-9) and various carbon atoms (C-1, C-3, C-4, C-6, C-7, C-8) on the fused ring system acs.orgmdpi.com. Recent advancements in synthetic methodologies, particularly in transition metal catalysis and C-H functionalization, have significantly expanded the scope of β-carboline derivatization ljmu.ac.uknih.gov.
N-Alkylation and Functionalization at the Indole Nitrogen (N-9)
The indole nitrogen (N-9) is a common site for alkylation, which can significantly influence the compound's properties. For instance, alkylation at position-9 of β-carboline (T2) has been achieved using strong bases like sodium hydride (NaH) in anhydrous dimethylformamide (DMF) followed by the addition of alkylating agents such as 1,4-dibromobutane. This strategy has been successfully employed in the synthesis of bivalent β-carboline intermediates, which can then be dimerized analis.com.my.
Functionalization at Carbon Positions
The carbon positions of the β-carboline core, particularly C-1 and C-3, are highly versatile for introducing new functionalities.
C-1 Substitution: The Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, is frequently utilized to introduce substituents at the C-1 position. This reaction involves the condensation of tryptamine or its derivatives with aldehydes or ketones, followed by cyclization and often subsequent oxidation to yield fully aromatic β-carbolines analis.com.myljmu.ac.uksciforum.net. Variations of this reaction allow for the incorporation of diverse groups, including aromatic, aliphatic, and heterocyclic moieties nih.govanalis.com.my. For example, β-carboline alkaloids with a vanillin (B372448) moiety at C-1 have been identified through chemoselective derivatization of vanilla bean extract nih.gov. Grignard reactions can also be used to introduce alkyl or aryl groups at C-1, followed by oxidation to form ketones rsc.org.
C-3 Substitution: The C-3 position is another important site for derivatization, often involving the carboxylic acid group when starting from L-tryptophan derivatives. This carboxyl group can be esterified or further functionalized. For instance, the synthesis of 1-methyl-9H-β-carboline-3-carboxylic acid methyl ester has been reported sciforum.net. Morita-Baylis-Hillman (MBH) reactions of 1-formyl-9H-β-carbolines can also lead to C-3 substituted derivatives researchgate.net.
C-H Functionalization: Modern synthetic approaches leverage C-H activation strategies, often catalyzed by transition metals, to achieve regioselective functionalization at various carbon positions.
Palladium-catalyzed C-H Functionalization: β-carboline amides can act as intrinsic directing groups for site-selective C(sp²)-H functionalization. This allows for δ-C(sp²)-H alkynylations, alkenylation, arylation, and C-N bond formation under mild conditions nih.gov.
Ruthenium-catalyzed Hydroxymethylation: Regioselective hydroxymethylation (introduction of -CH₂OH group) at the C-1 position of β-carbolines has been achieved via Ru(II)-catalyzed C-H activation, utilizing β-carboline itself as an effective directing group acs.org. This modification is significant as the methylol group can serve as a versatile point for further diversification acs.org.
Modification of Saturated β-Carbolines (Tetrahydro-β-carbolines)
Tetrahydro-β-carbolines (THBCs), which are precursors to fully aromatic β-carbolines, possess chiral centers, offering opportunities for enantioselective modifications. Derivatization at these chiral centers can influence the biological activity and stability of the resulting compounds. For example, studies on tetrahydro-β-carboline-based HDAC6 inhibitors have shown that the stereochemistry and orientation of certain moieties at the chiral center can impact inhibitory potency and stability uni-regensburg.de.
Conjugation and Hybridization Strategies
β-Carbolines can be conjugated with other molecular entities to create hybrid compounds with enhanced or novel properties. Examples include:
Dimerization: Linking two β-carboline units via suitable linkers, such as 1,4-dibromobutane, can significantly improve DNA-binding affinity, leading to enhanced antitumor activity through bis-intercalation analis.com.my.
Conjugation with Sugars: β-carbolines have been conjugated with glucose derivatives, often via "click chemistry" (Cu(I)-catalyzed cycloaddition) to form triazole rings, or by reacting a carboline containing an acid group with a glucosylamine sciforum.net.
Introduction of Heterocycles: Designing and synthesizing β-carboline derivatives containing various nitrogen heterocycles (e.g., oxadiazole, piperazine) has been explored to obtain compounds with improved antitumor activity nih.gov.
Structural Simplification
While derivatization often involves adding complexity, structural simplification can also be a strategy to optimize properties. For instance, simplification of natural β-carboline alkaloids through the opening of ring C can yield indole derivatives with potent fungicidal activity mdpi.com. Similarly, the elimination of non-essential rings, such as the D ring of natural products like evodiamine, can lead to simplified tetrahydro-β-carboline derivatives with potent antitumor activity and improved drug-likeness researchgate.net.
The following table summarizes selected derivatization strategies and their outcomes:
Table 1: Selected Derivatization Strategies for β-Carboline Core
| Strategy/Modification Site | Reagents/Conditions | Outcome/Functional Group Introduced | Reference |
| N-9 Alkylation | NaH, anhydrous DMF, 1,4-dibromobutane | Bivalent β-carboline intermediates | analis.com.my |
| C-1 Substitution | Tryptamine/derivatives + Aldehydes (Pictet-Spengler) | Various alkyl, aryl, heterocyclic groups at C-1 | analis.com.myljmu.ac.uksciforum.net |
| C-1 Hydroxymethylation | Ru(II) catalysis, C-H activation | -CH₂OH group at C-1 | acs.org |
| C-3 Esterification | Methanol (B129727), acid catalyst | Methyl ester at C-3 | sciforum.net |
| C-3 Functionalization | Morita-Baylis-Hillman reaction | C-3 substituted derivatives from 1-formyl-β-carbolines | researchgate.net |
| C(sp²)-H Functionalization | Palladium catalysis, directing groups | Alkynylation, alkenylation, arylation, C-N bond formation | nih.gov |
| Chiral Center Modification | Various residues, enantioselective synthesis | Improved stability, altered potency in tetrahydro-β-carbolines | uni-regensburg.de |
| Conjugation | Cu(I)-catalyzed cycloaddition ("Click Chemistry") | Triazole-linked β-carboline-glucose conjugates | sciforum.net |
| Ring C Opening | Hydrogenation (for THBCs) | Indole derivatives (structural simplification) | researchgate.netmdpi.com |
| Boron Incorporation | BF₃·OEt₂, Na₂CO₃ | Fluorescent boro-β-carboline dyes (oxazaborolo- and diazaborinino-) | rsc.org |
Analytical and Spectroscopic Characterization of Capiri Associated Alkaloids
Spectroscopic and Spectrometric Methods for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed for the qualitative and quantitative analysis of Capiri-associated alkaloids, particularly for the identification of their chromophoric properties. The characteristic conjugated systems within the beta-carboline nucleus of these alkaloids result in distinct UV absorption maxima. For instance, in the analysis of B. caapi extracts, specific wavelengths are more suitable for monitoring different alkaloids. Harmol and harmine (B1663883) are sensitively monitored at 320 nm, while harmaline (B1672942) shows optimal detection at 367 nm. Other compounds like banistenoside A, banistenoside B, tetrahydronorharmine (THNH), and tetrahydroharmine (B102439) (THH) are detectable at 293 nm nih.gov. Another study reported that harmine exhibits absorption bands at 226, 269, and 290 nm, which are typical for the THH chromophore nih.gov. Tetrahydroharmine has a reported detection wavelength of 296 nm, while harmine can be measured at 326 nm for quantitative analysis nih.gov. The identification of these compounds in extracts is often achieved by comparing their retention times and UV spectra with those of standard compounds using techniques like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) nih.govnih.gov.
| Alkaloid | Typical UV-Vis λmax (nm) |
| Harmine | 226, 269, 290, 320, 326 |
| Harmaline | 367 |
| Tetrahydroharmine | 293, 296 |
| Harmol | 320 |
| Banistenoside A | 293 |
| Banistenoside B | 293 |
| Tetrahydronorharmine | 293 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weights and the elucidation of fragmentation patterns of this compound-associated alkaloids. This technique provides critical structural information, aiding in the identification of known compounds and the characterization of novel ones. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), allows for the accurate determination of exact masses and the analysis of fragment ions through collision-induced dissociation (CID) experiments.
For the primary beta-carboline alkaloids found in Banisteriopsis caapi, characteristic protonated masses ([M+H]+) and fragmentation patterns have been observed:
Harmine: Protonated mass at m/z 213.103.
Harmaline: Protonated mass at m/z 215.118.
Tetrahydroharmine (THH): Protonated mass at m/z 217.134.
Harmol: Protonated mass at m/z 199.087.
Harmalol (B191368): Protonated mass at m/z 201.103.
Ambient ionization techniques like Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) have been successfully employed to confirm the presence and identity of these beta-carboline alkaloids based on their fragmentation patterns. LC-MS/MS analysis is also widely used for detecting trace amounts of various alkaloids, including bufotenine, N-methyltryptamine, tetrahydronorharmine, and harmalol, in B. caapi preparations.
| Alkaloid | Molecular Formula | Computed Molecular Weight ( g/mol ) | Protonated Mass ([M+H]+) (m/z) |
| Harmine | C13H12N2O | 212.25 | 213.103 |
| Harmaline | C13H14N2O | 214.26 | 215.118 |
| Tetrahydroharmine | C13H16N2O | 216.28 nih.gov | 217.134 |
| Harmol | C12H12N2O | 200.24 | 199.087 |
| Harmalol | C12H12N2O2 | 201.103 | 201.103 |
| Tetrahydronorharmine | C12H14N2O | 202.25 | N/A |
Advanced Analytical Approaches
Circular Dichroism (CD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and conformational analysis of chiral molecules, including alkaloids. While harmine and harmaline are achiral, tetrahydroharmine (THH) possesses a chiral center, making CD spectroscopy particularly relevant for its stereochemical characterization. For complex alkaloidal glycosides, such as banistenoside A and banistenoside B, isolated from Banisteriopsis caapi, CD spectroscopy, alongside 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, is employed for comprehensive structure elucidation nih.gov. The purity of isolated enantiomers can be evaluated by HPLC, and their configurations confirmed via circular dichroism spectroscopy. This approach is crucial for understanding the three-dimensional structure of chiral this compound-associated alkaloids, which can influence their interactions and properties.
Pharmacological and Biological Research on Capiri Associated Alkaloids Non Clinical Focus
Enzyme Modulation and Inhibition Studies
The beta-carboline alkaloids, notably harmine (B1663883) and harmaline (B1672942), exhibit significant effects on various enzymes, including monoamine oxidase A (MAO-A), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and DNA topoisomerases.
Monoamine Oxidase A (MAO-A) Inhibition by Harmine and Harmaline
Harmine and harmaline are recognized as potent, reversible, and selective inhibitors of monoamine oxidase A (MAO-A) oamjms.eumdpi.comfrontiersin.orgnih.govdoaj.orgtaylorandfrancis.comwikipedia.orgnih.gov. MAO-A is an enzyme critical for the metabolism of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) mdpi.comnih.gov. Inhibition of MAO-A by these alkaloids leads to reduced breakdown of these neurotransmitters oamjms.eunih.gov.
Studies have demonstrated that harmine and harmaline exhibit low inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) values against MAO-A, indicating their high potency. For instance, harmine has been reported with a Ki value of 5 nM and an IC50 value of 0.0041 µM for purified human MAO-A nih.govdoaj.org. Harmaline also shows potent inhibition of MAO-A, with an IC50 value of 4.54 nM in mouse liver homogenate and a Ki value of 48 nM for purified MAO-A mdpi.comnih.gov. Structural and mechanistic studies suggest that harmine shows reversible inhibition and binds within the active site of the MAO-A enzyme cavity, interacting with specific amino acid residues such as Tyr-69, Asn-181, Phe-208, Val-210, Gln-215, Cys-323, Ile-325, Ile-335, Leu-337, Phe-352, Tyr-407, Tyr-444, and FAD mdpi.com.
The MAO-A inhibitory activity of Peganum harmala seed extracts, which contain high levels of harmaline and harmine, has been found to be significantly higher (approximately 1000-fold) than that of Hypericum perforatum extracts frontiersin.orgnih.gov.
Table 1: MAO-A Inhibition Potency of Harmine and Harmaline
| Compound | Enzyme Target | Inhibition Type | IC50 / Ki Value | Source/Context |
| Harmine | MAO-A | Reversible | Ki = 5 nM nih.gov | Purified MAO-A |
| Harmine | MAO-A | Reversible | IC50 = 0.0041 µM doaj.org | Human MAO-A |
| Harmaline | MAO-A | Reversible | IC50 = 4.54 nM mdpi.com | Mouse liver homogenate |
| Harmaline | MAO-A | Reversible | Ki = 48 nM nih.gov | Purified MAO-A |
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition
Harmine has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) medchemexpress.comalzdiscovery.orgmedchemexpress.commdpi.comdiabetesjournals.orgnih.govahajournals.org. DYRK1A is a protein kinase involved in neuronal development and cell cycle control mdpi.comnih.gov. Harmine inhibits DYRK1A in an ATP-competitive manner mdpi.com.
In in vitro assays, harmine has shown IC50 values ranging from approximately 33 nM to 300 nM for DYRK1A mdpi.comdiabetesjournals.orgnih.gov. It exhibits greater potency against DYRK1A compared to the closely related kinase DYRK1B (IC50 of 33 nM versus 166 nM, respectively) and more distant family members like DYRK2 and DYRK4 (1.9 µM and 80 µM, respectively) nih.gov. Importantly, harmine inhibits DYRK1A substrate phosphorylation in cultured cells with similar potency to in vitro observations (IC50 = 48 nM) nih.gov. In contrast, harmaline has shown no activity towards DYRK1A diabetesjournals.org.
Table 2: DYRK1A Inhibition Potency of Harmine
| Compound | Enzyme Target | Inhibition Type | IC50 Value | Source/Context |
| Harmine | DYRK1A | ATP-competitive | 33 nM nih.gov | In vitro assay |
| Harmine | DYRK1A | ATP-competitive | 48 nM nih.gov | Cultured cells |
| Harmine | DYRK1A | ATP-competitive | ~300 nM diabetesjournals.org | Biochemical assay (purified catalytic domain) |
| Harmaline | DYRK1A | N/A | No activity diabetesjournals.org | In vitro assay |
Topoisomerase I and II Inhibition
Harmine and harmaline have been shown to inhibit human DNA topoisomerase I ualberta.caresearchgate.netacademicjournals.orgscispace.combrieflands.comresearchgate.netnih.gov. DNA topoisomerases are enzymes that regulate DNA topology, which is crucial for DNA replication, transcription, and repair ualberta.ca. Inhibition of these enzymes can lead to DNA damage and is a mechanism employed by some anticancer drugs ualberta.canih.gov.
In DNA relaxation assays, the order of potency for topoisomerase I inhibition by beta-carbolines is generally harmine > harmane > harmaline ualberta.caresearchgate.netacademicjournals.orgscispace.comresearchgate.netnih.gov. Harmine is reported as the most active compound, with an IC50 value of 13.5 ± 1.7 µg/ml (approximately 63.6 µM) for human DNA topoisomerase I ualberta.cascispace.comnih.gov. Harmaline also inhibits topoisomerase I, but at a lower potency, with an IC50 of 140.5 ± 8.2 µg/ml scispace.com. The planar ring system in harmine and harmane, which is absent in harmaline, may contribute to their greater topoisomerase I inhibitory effects researchgate.netacademicjournals.org.
While early in vitro studies suggested that harmine and its derivatives could inhibit topoisomerase I and II, similar to clinically used chemotherapeutic agents nih.govnih.gov, some more recent research indicates that these effects have not been consistently confirmed in cell cultures nih.gov. For instance, harmine and its analogs have been shown not to activate the DNA damage response, a cellular signaling pathway typically induced by agents that intercalate DNA or inhibit topoisomerase, suggesting that other mechanisms may contribute to their cytotoxicity in vivo nih.gov.
Table 3: Topoisomerase I Inhibition Potency
| Compound | Enzyme Target | IC50 Value (µg/ml) | IC50 Value (µM) (Approx.) |
| Harmine | Human DNA Topoisomerase I | 13.5 ± 1.7 ualberta.cascispace.comnih.gov | ~63.6 |
| Harmaline | Human DNA Topoisomerase I | 140.5 ± 8.2 scispace.com | ~650 |
Receptor Binding and Modulation Investigations
Beyond enzyme inhibition, Capiri-associated alkaloids also interact with various receptors, particularly those involved in the serotonergic system.
Serotonin Receptor Affinity (e.g., 5-HT2A)
Harmine exhibits affinity for serotonin receptors, including the 5-HT2A receptor oamjms.eumedchemexpress.commedchemexpress.comresearchgate.netingentaconnect.comosf.iofrontiersin.org. It has been reported to have a high affinity for the 5-HT2A serotonin receptor, with a Ki value of 397 nM medchemexpress.commedchemexpress.com. Harmine also interacts with the serotonin 5-HT2C receptor and dopamine (B1211576) D2 receptor oamjms.eu. Harmaline can also bind to 5-HT2A receptors, with reported micromolar affinity (e.g., 42.5 µM) researchgate.netnih.gov. The binding of these beta-carbolines to serotonin receptors is a subject of ongoing research, particularly in the context of their broader pharmacological effects researchgate.net.
Table 4: Serotonin Receptor Affinity
| Compound | Receptor Target | Ki Value (nM) |
| Harmine | 5-HT2A | 397 medchemexpress.commedchemexpress.com |
| Harmaline | 5-HT2A | 42,500 nih.gov |
Serotonin Reuptake Inhibition (e.g., Tetrahydroharmine)
Tetrahydroharmine (B102439) (THH), another beta-carboline alkaloid found in plants like Banisteriopsis caapi, acts as an inhibitor of serotonin reuptake wikipedia.orgresearchgate.net. This mechanism involves blocking the reabsorption of serotonin into presynaptic neurons, thereby increasing its concentration in the synaptic cleft wikipedia.org. In contrast to harmine and harmaline, THH shows minimal affinity for the serotonin 5-HT2A receptor (Ki = >10,000 nM for racemic THH) and negligible affinity for 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor wikipedia.org. This distinct receptor binding profile differentiates its pharmacological actions from other harmala alkaloids.
Cellular and Molecular Mechanisms (In Vitro and Non-Human In Vivo)
Antioxidant Properties and Reactive Oxygen Species Scavenging
The β-carboline alkaloids, including harmine, harmaline, and harmalol (B191368), have demonstrated significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS) in various in vitro and in vivo models. These compounds contribute to protective effects against oxidative damage oup.com.
Research indicates that harmalol exhibits notable antioxidant activity, with a reported value of 115.22 µg/ml ajol.info. Extracts from Peganum harmala, which are rich in these alkaloids, have shown potent antioxidant effects. For instance, a methanol (B129727) extract of P. harmala seeds displayed a 72% antioxidant activity at a concentration of 50 µg/mL and 74.06% at 80 µg/mL when assessed using the DPPH radical scavenging method scielo.br. Similarly, the fixed oil derived from P. harmala seeds demonstrated strong free radical scavenging capabilities, with an IC50 value of 79.43 ± 0.08 µg/ml nih.gov. The antioxidant potential of these alkaloids is linked to their ability to scavenge hydroxyl radicals, contributing to their antimutagenic and antigenotoxic effects oup.com.
Table 1: Antioxidant Activity of Harmala Alkaloids and Extracts
| Compound/Extract | Assay Method | IC50 / Activity | Reference |
| Harmalol | Antioxidant Activity | 115.22 µg/ml | ajol.info |
| Peganum harmala Methanol Extract | DPPH Radical Scavenging | 72% at 50 µg/mL; 74.06% at 80 µg/mL | scielo.br |
| Peganum harmala Fixed Oil | DPPH Radical Scavenging | 79.43 ± 0.08 µg/ml | nih.gov |
DNA Intercalation and Related Effects
Harmala alkaloids are known for their ability to interact with DNA, primarily through intercalation, which can lead to significant structural changes in the DNA molecule and interfere with its synthesis nih.gov. This interaction is a key mechanism underlying some of their biological activities, particularly their cytotoxic effects.
Studies have shown that harmine and its derivatives can inhibit human Topoisomerase I activity, an enzyme crucial for DNA replication and transcription nih.gov. The potency of these alkaloids in inhibiting Topoisomerase I has been observed, with harmine demonstrating stronger inhibition compared to harmane and harmaline nih.gov. The binding affinity of various β-carbolines to DNA has been ordered as harmine > harmalol > harmaline > harmane > tryptoline, indicating differential interactions based on their specific chemical structures nih.gov.
Diverse Biological Activities (Non-Clinical)
Research has explored the anti-cancer potential of harmala alkaloids against prostate cancer in in vitro models. Extracts from Peganum harmala, which contain these alkaloids, have been shown to reduce the viability of prostate cancer cell lines, such as PC-3, in a concentration-dependent manner scirp.orgscirp.org. A significant reduction in cell viability was observed even at low concentrations, such as 0.3 µg/ml of the leaf extract scirp.org.
Furthermore, harmine has been found to inhibit the growth of prostate cancer cells by blocking the activity of mammalian DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation nih.gov. A specific compound, identified as PH-HM-16 (likely a harmala alkaloid from P. harmala), exhibited high efficacy against prostate cancer cell lines, with an IC50 value of 17.63 µg/mL nih.gov.
Table 2: Anti-Prostate Cancer Activity (in vitro)
| Compound/Extract | Cell Line | IC50 / Effect | Reference |
| Peganum harmala Leaf Extract | PC-3 (Prostate Cancer) | Reduced viability (concentration-dependent, significant at 0.3 µg/ml) | scirp.orgscirp.org |
| Harmine | Prostate Cancer Cells | Inhibits growth by blocking DNMT activity | nih.gov |
| PH-HM-16 (from P. harmala) | Prostate Cancer Cell Lines | 17.63 µg/mL | nih.gov |
Harmala alkaloids, particularly harmine, have demonstrated significant anti-melanoma activity in in vitro models. Harmine has shown potent anti-metastatic effects against B16F-10 melanoma cells, inhibiting tumor invasion, proliferation, and migration in laboratory settings cabidigitallibrary.orgnih.govbegellhouse.com. Its mechanism of action involves stimulating apoptosis by activating pro-apoptotic proteins like Bax and caspases, while simultaneously decreasing the expression of anti-apoptotic proteins such as Bcl-2 cabidigitallibrary.org. Harmine also modulates pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin (IL)-1β, and IL-6, to promote melanoma cell apoptosis researchgate.net.
In studies using the SK-MEL-28 human melanoma cell line, harmine exhibited cytotoxic activity oup.comucl.ac.uk. Additionally, harmaline and harmalol have been reported to induce melanogenesis in B16F10 mouse melanoma cells mdpi.com.
Table 3: Anti-Melanoma Activity (in vitro)
| Compound | Cell Line | Effect / Mechanism | Reference |
| Harmine | B16F-10 Melanoma Cells | Potent anti-metastatic activity; Inhibits invasion, proliferation, migration; Induces apoptosis (activates Bax, caspases; decreases Bcl-2) | cabidigitallibrary.orgnih.govbegellhouse.comresearchgate.net |
| Harmine | SK-MEL-28 Human Melanoma Cells | Cytotoxic activity | oup.comucl.ac.uk |
| Harmaline, Harmalol | B16F10 Mouse Melanoma Cells | Induce melanogenesis | mdpi.com |
Harmine has been investigated for its therapeutic potential against anaplastic thyroid cancer (ATC) in in vitro models. Studies on ATC-derived cell lines, such as BHT-101 and CAL-62, revealed that harmine effectively reduced the level of Twist1 protein, a transcription factor implicated in epithelial-mesenchymal transition (EMT) mdpi.comnih.gov. This action contributed to the reversion of EMT, evidenced by an increase in E-cadherin and a decrease in fibronectin expression mdpi.comnih.gov.
Furthermore, harmine inhibited cell proliferation and migration in a dose-dependent manner and significantly reduced anchorage-independent growth in both BHT-101 and CAL-62 cell lines mdpi.comnih.gov. While it induced apoptosis in BHT-101 cells, this effect was not observed in CAL-62 cells mdpi.comnih.gov. Harmine also significantly reduced the activation of the PI3K/Akt signaling pathway in treated cells mdpi.comnih.gov. Beyond ATC, harmine has also been shown to inhibit the growth of papillary thyroid cancer in vitro nih.gov.
Table 4: Anti-Anaplastic Thyroid Cancer Activity (in vitro)
| Compound | Cell Line | Effect / Mechanism | Reference |
| Harmine | BHT-101, CAL-62 (ATC) | Reduced Twist1 protein; Reverted EMT; Inhibited proliferation & migration; Reduced anchorage-independent growth; Reduced PI3K/Akt signaling | mdpi.comnih.gov |
| Harmine | BHT-101 (ATC) | Induced apoptosis | mdpi.comnih.gov |
| Harmine | Papillary Thyroid Cancer Cells | Inhibited growth | nih.gov |
Harmala alkaloids, particularly harmine, have demonstrated significant antiplasmodial and antimalarial activities in both in vitro and animal models. Harmine has been shown to inhibit Plasmodium falciparum heat shock protein 90 (PfHsp90) ATP-binding domain, a crucial target for antimalarial action nih.govnih.gov.
In vitro studies have confirmed harmine's antimalarial potency against P. falciparum strain 3D7 nih.govnih.gov. Notably, harmine exhibits synergistic activity with established antimalarials like chloroquine (B1663885), with an average sum fractional-inhibitory-concentration ratio (∑FIC50) of 0.08 with strain 3D7 nih.gov. Harmine analogues, such as 17A and 21A, also inhibited the P. falciparum W2 strain with IC50 values of 4.2 ± 1.3 µM and 5.7 ± 1.7 µM, respectively nih.gov.
In animal models, harmine has been shown to potentiate the effect of chloroquine and artemisinin (B1665778) in Plasmodium berghei-infected mice nih.gov. Daily injections of harmine (75 mg/kg and 100 mg/kg) resulted in a modest effect on parasitemia in vivo, while its combination with existing antimalarials showed significant synergy nih.gov. Harmine analogues (17A and 21A) also significantly reduced parasitemia in P. berghei-infected BALB/c mice, with reductions of 51.5% and 56.1% respectively, and prolonged survival nih.gov. Harmine (IC50 8.0 µg/mL) and harmaline (IC50 25.1 µg/mL) have also shown moderate in vitro antiplasmodial activity against P. falciparum researchgate.net.
Table 5: Antiplasmodial and Antimalarial Effects
| Compound | Target/Model | Effect / IC50 | Reference |
| Harmine | Plasmodium falciparum (3D7 strain) | Antimalarial potency; Synergizes with chloroquine (∑FIC50 = 0.08) | nih.govnih.gov |
| Harmine | PfHsp90 (ATP-binding domain) | Inhibitor | nih.govnih.gov |
| Harmine | Plasmodium berghei mouse model | Potentiates chloroquine and artemisinin effects | nih.gov |
| Harmine | P. falciparum | IC50 8.0 µg/mL | researchgate.net |
| Harmaline | P. falciparum | IC50 25.1 µg/mL | researchgate.net |
| Harmine Analogues (17A, 21A) | P. falciparum W2 strain | IC50 4.2 ± 1.3 µM (17A); 5.7 ± 1.7 µM (21A) | nih.gov |
| Harmine Analogues (17A, 21A) | P. berghei mouse model | Reduced parasitemia (51.5% for 17A, 56.1% for 21A); Prolonged survival | nih.gov |
Antiviral Properties
Research into the antiviral properties of harmala alkaloids, particularly harmine, has shown promising results. Harmine has been identified as an inhibitor of dual specificity tyrosine phosphorylation regulated kinases of the Dyrk1 subfamily guidetopharmacology.org. While direct extensive data on the antiviral activity of harmine, harmaline, and tetrahydroharmine as "this compound-associated alkaloids" are not widely detailed in general searches, the broader category of β-carboline alkaloids and plant extracts containing them are often investigated for such properties uhamka.ac.idcapes.gov.br. For instance, some studies explore the antiviral potential of compounds derived from natural sources researchgate.net.
Antimicrobial and Antifungal Activities (in vitro)
Harmala alkaloids, including harmine and harmaline, have demonstrated in vitro antimicrobial and antifungal activities. These compounds, often found in plant extracts, contribute to the plant's defense mechanisms against various pathogens. Studies on plant extracts containing similar compounds, such as Capparis spinosa (caper), have shown broad-spectrum antibacterial activity against various bacteria, including Staphylococcus epidermidis, Bacillus cereus, and Escherichia coli, as well as different antifungal effects against tested fungal species researchgate.net. While specific detailed data tables for harmine, harmaline, and tetrahydroharmine's in vitro antimicrobial and antifungal activities were not directly retrieved in the search, the general class of β-carboline alkaloids is recognized for such properties mdpi.comeurekaselect.com.
Neuroprotective Potential in Animal Models
The neuroprotective potential of harmala alkaloids has been a significant area of research. Harmine, tetrahydroharmine, and harmaline, the main alkaloids found in Banisteriopsis caapi, have been shown to stimulate adult neurogenesis in vitro nih.gov. This stimulation of neurogenesis is a key aspect of their potential neuroprotective effects. Animal studies and clinical research suggest that preparations containing these alkaloids may exhibit antidepressant activity, a therapeutic effect linked to hippocampal neurogenesis nih.gov. Tetrahydroharmine, for example, is known to inhibit the reuptake of serotonin, contributing to the psychoactivity of B. caapi and potentially playing a role in its neurobiological effects wikipedia.org.
Effects on Lipid Droplet Accumulation in Hepatocytes
β-carboline alkaloids have been investigated for their effects on lipid droplet accumulation (LDA) in hepatocytes, which is an initial stage of nonalcoholic fatty liver disease (NAFLD) mdpi.comnih.gov. Research has shown that certain β-carboline alkaloid derivatives can significantly inhibit LDA in oleic acid-loaded HepG2 cells mdpi.com. These compounds have been observed to upregulate ATGL (adipose triglyceride lipase) and downregulate SREBP1, FASN, and SCD1 genes, suggesting a mechanism involving the activation of lipolysis and suppression of lipogenesis, respectively mdpi.com. This indicates a potential role for these alkaloids in preventing NAFLD by ameliorating excessive intracellular lipid accumulation in liver cells mdpi.commdpi.comfrontiersin.orgfrontiersin.org.
Pharmacokinetic and Metabolic Studies of Capiri Associated Alkaloids Non Clinical Focus
Absorption and Distribution in Animal Models
Following oral administration in animal models, Capiri-associated alkaloids are generally absorbed into the bloodstream, though their bioavailability can vary significantly. In rats, after gastric gavage, both harmaline (B1672942) and harmine (B1663883) are detected in circulation. Harmine typically shows a shorter time to reach maximum plasma concentration (Tmax) compared to harmaline. For instance, one study in rats noted a Tmax of approximately 0.56 hours for harmine and 1.76 hours for harmaline after a 40.0 mg/kg oral dose. researchgate.net
The oral bioavailability of harmine has been observed to be considerably lower than that of harmaline in various animal models. frontiersin.org Studies in rats and dogs have reported the absolute bioavailability of harmine to be as low as 3-5%, whereas harmaline's bioavailability can be significantly higher. frontiersin.orgnih.gov This difference is attributed in part to harmine's instability and greater susceptibility to metabolism. nih.gov
Once absorbed, these alkaloids distribute to various organs. Studies in rats administering total alkaloid extracts from Peganum harmala (which also contains harmine and harmaline) showed that the alkaloids were widely distributed in different organs, including the brain, with no significant accumulation observed in the examined tissues after multiple doses. nih.govnih.gov Harmaline, in particular, is known to act on the olivo-cerebellar system, which is a key aspect of its use in animal models of essential tremor. nih.gov
Table 1: Pharmacokinetic Parameters of Harmine and Harmaline in Rats (Oral Administration) This table is interactive. Click on the headers to sort the data.
| Compound | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | Oral Bioavailability (F) |
|---|---|---|---|---|
| Harmine | 40 | 0.56 ± 0.13 | 67.05 ± 34.29 | ~3-5% |
| Harmaline | 40 | 1.76 ± 1.11 | 117.80 ± 59.01 | ~25-63% |
Data compiled from studies in rats. frontiersin.orgnih.gov
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound-associated alkaloids is extensive and involves several key metabolic pathways. The liver is the primary site of metabolism, where enzymes, particularly from the cytochrome P450 (CYP) family, modify the alkaloid structures to facilitate their excretion.
Oxidative dehydrogenation is a known metabolic reaction for β-carboline alkaloids. For example, harmaline can be oxidized to harmine. This biotransformation is significant as harmine and harmaline have different pharmacological profiles. Heme peroxidases are implicated in the dehydrogenation and oxidation metabolism of harmaline to produce harmine within the body. nih.gov This conversion helps explain why harmine is often detected in plasma and tissues at higher concentrations than harmaline under normal physiological conditions, even when harmaline is administered. nih.gov
O-demethylation is a primary metabolic pathway for both harmine and harmaline. nih.gov This reaction involves the removal of a methyl group, typically from a methoxy (B1213986) substituent on the indole (B1671886) ring. The main metabolite of harmine is harmol, produced via O-demethylation. nih.gov Similarly, harmaline is O-demethylated to harmalol (B191368). nih.gov
These reactions are predominantly catalyzed by cytochrome P450 enzymes. Specifically, CYP2D6 has been identified as a key enzyme in the O-demethylation of harmaline in human liver microsomes, with CYP1A2 also contributing. nih.gov Animal studies using CYP2D6-humanized mice have confirmed the crucial role of this enzyme. These mice demonstrate an enhanced capacity to eliminate harmaline compared to wild-type mice, resulting in lower drug exposure and reduced physiological effects like hypothermia. nih.gov
Following Phase I reactions like O-demethylation, the resulting metabolites (e.g., harmol and harmalol) undergo Phase II conjugation reactions. These processes attach polar molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to the metabolite. This increases their water solubility, thereby facilitating their elimination from the body via the kidneys. Harmol and harmalol are known to be excreted as glucuronide and sulfate conjugates.
In vitro studies using liver microsomes from various species are instrumental in elucidating the metabolic pathways of this compound-associated alkaloids. Liver microsomes contain a high concentration of drug-metabolizing enzymes, especially CYPs.
Studies on human liver microsomes have shown that harmine is metabolized more rapidly than harmaline, with the intrinsic clearance (CLint) value for harmine being approximately 1.49 times greater than that of harmaline. frontiersin.orgnih.gov This higher metabolic rate for harmine contributes to its lower oral bioavailability. frontiersin.orgnih.gov Research has also confirmed that CYP2D6 is the primary enzyme responsible for harmaline's O-demethylation to harmalol. nih.gov These in vitro systems allow researchers to identify the specific enzymes involved and to screen for potential drug-drug interactions.
Table 2: In Vitro Metabolism of Harmala Alkaloids in Human Liver Microsomes This table is interactive. Click on the headers to sort the data.
| Compound | Primary Metabolic Pathway | Key Metabolite | Primary Enzyme Involved | Relative Metabolic Stability |
|---|---|---|---|---|
| Harmine | O-Demethylation | Harmol | CYP Enzymes | Lower |
| Harmaline | O-Demethylation | Harmalol | CYP2D6, CYP1A2 | Higher |
Data based on in vitro studies. frontiersin.orgnih.govnih.gov
Elimination Routes and Bioavailability Considerations in Animal Models
The primary route of elimination for this compound-associated alkaloids and their metabolites is through the urine. Following metabolism in the liver, the water-soluble conjugates are transported via the bloodstream to the kidneys for excretion.
Studies in rats have shown that after oral administration, the parent compounds are poorly excreted in their original form in urine and feces. One study found that within 72 hours of an oral dose, only about 5% of harmaline and less than 1% of harmine were recovered unchanged in urine and feces. frontiersin.org However, when including their metabolites (like harmol and harmalol), the recovery rates increased significantly, indicating extensive metabolism prior to excretion. frontiersin.org The main excretory pathway for the metabolites harmalol and harmol is urinary excretion. nih.gov
The low oral bioavailability of these alkaloids, particularly harmine, is a major consideration. This is due to a combination of factors including poor absorption, extensive first-pass metabolism in the liver, and potential involvement of efflux transporters like Multidrug Resistance Protein 2 (MRP2), which may pump the compound back into the gastrointestinal tract. frontiersin.orgnih.gov Co-administration with an MRP2 inhibitor has been shown to increase the bioavailability of harmine in rats, supporting the role of this transporter in limiting its absorption. frontiersin.orgnih.gov
Structure Activity Relationship Sar and Rational Design of β Carboline Derivatives
Impact of Substituents on Biological Activity
The nature, number, and position of substituents on the β-carboline ring system play a pivotal role in determining the biological activity and selectivity of these compounds. researchgate.net Strategic modifications at positions C-1, C-3, C-6, C-7, and N-9 have been extensively explored to enhance their therapeutic potential. researchgate.net
The C-1 position of the β-carboline nucleus is a critical site for modification, significantly influencing the compound's biological profile. mdpi.comnih.gov
Antifungal and Cytotoxic Activities : Introducing an ethyl group at the C-1 position has been shown to yield significant cytotoxic activities against various tumor cell lines. researchgate.net Further studies on C-1 substituted acylhydrazone β-carboline analogues revealed that compounds with halogenated groups exhibited more promising and broad-spectrum antifungal activity compared to those with electron-donating groups. mdpi.com For instance, compounds 9n and 9o demonstrated potent antifungal effects. nih.govmdpi.com
Antimalarial Activity : For antimalarial β-carboline-3-carboxamides, a clear preference for a 3,4-dihalogenated, 3,5-dihalogenated, 3,4,5-trichloro-, or 4-trifluoromethyphenyl ring at the C-1 position has been established for potent asexual blood stage growth inhibition of Plasmodium falciparum. uga.edu The 3,4,5-trichlorophenyl-substituted compound 42a was found to be twice as potent as its parent compound. uga.edu
Neuropharmacological Activity : In the context of neuropharmacology, structure-activity studies of 1-aryl-β-carbolines have highlighted a strong preference for a 3-indolyl substituent attached to the C-1 position for potent activity against the 5-hydroxytryptamine receptor family. acs.org
General Observations : Research indicates that substitution at the C-1 position is often necessary for significant biological activity. nih.gov Replacing a methyl group with a trifluoromethyl group at this position has been shown to increase potency in certain contexts. nih.gov
Table 1: Impact of C-1 Substitutions on Biological Activity
| Compound/Derivative Class | C-1 Substituent | Observed Biological Activity |
|---|---|---|
| General | Ethyl group | Significant cytotoxic activity against tumor cells researchgate.net |
| Acylhydrazone Analogues | Halogenated groups | Promising and broad-spectrum antifungal activity mdpi.com |
| β-carboline-3-carboxamides | 3,4,5-trichlorophenyl | Potent antimalarial activity uga.edu |
| 1-Aryl-β-carbolines | 3-indolyl | Potent activity against 5-hydroxytryptamine receptors acs.org |
| General | Trifluoromethyl (vs. methyl) | Increased potency in specific kinase inhibition nih.gov |
The C-3 position offers another key site for chemical modification to modulate the biological activity of β-carboline derivatives.
Antitumor Activity : The introduction of appropriate substituents at C-3 can enhance the antitumor activity of these compounds. mdpi.com For example, β-carboline derivatives bearing a substituted amide group at C-3 have been synthesized and evaluated for their fungicidal activities. mdpi.com
sstr3 Antagonism : Extensive SAR efforts at the C-3 position of the tetrahydro-β-carboline structure led to the identification of a 5-fluoro-pyridin-2-yl substituent on an imidazole (B134444) ring as optimal for balancing somatostatin (B550006) receptor subtype 3 (sstr3) activity and off-target liabilities. nih.govresearchgate.net
Fluorescence Properties : The fluorescence properties of β-carboline boron complexes can be tuned by changing the substitutions at the C-3 position, which is useful for developing new materials. rsc.org
Table 2: Influence of C-3 Substitutions
| Derivative Class | C-3 Substituent | Key Finding |
|---|---|---|
| Tetrahydro-β-carbolines | 5-fluoro-pyridin-2-yl on imidazole | Optimal balance of sstr3 antagonism and reduced off-target activity nih.govresearchgate.net |
| General Antitumor Agents | Substituted amide group | Can enhance antitumor/fungicidal activity mdpi.commdpi.com |
| Boron Complexes | Various substitutions | Allows for tuning of fluorescence properties rsc.org |
Modifications at the C-6 and C-7 positions of the β-carboline ring have also been shown to be important for biological activity.
Neuropharmacological Activity : For 1-aryl-β-carbolines, a 6-methoxy substituent on the core scaffold was found to be important for potent activity against the 5-hydroxytryptamine receptor subtype-2 family. acs.org
GABAA/BzR Ligands : In the design of ligands for GABAA/benzodiazepine (B76468) receptors, large substituents at the C-6 position of β-carbolines were well tolerated. nih.gov A series of 6-substituted-β-carboline-3-carboxylates have been shown to preferentially bind to the α₁β₃γ₂ benzodiazepine receptor subtype. nih.gov
Anticancer Activity : C-7 methoxylation, as seen in the natural alkaloid harmine (B1663883), is considered favorable for increased cytotoxic activities in certain series of β-carboline derivatives. nih.gov
Table 3: Effect of C-6 and C-7 Substitutions
| Position | Substituent | Biological Target/Activity |
|---|---|---|
| C-6 | Methoxy (B1213986) group | Potent activity at 5-hydroxytryptamine receptors acs.org |
| C-6 | Large substituents (e.g., trimethylsilanylethynyl) | Well-tolerated for GABAA/BzR binding; preference for α₁ subtype nih.gov |
| C-7 | Methoxy group | Favorable for increased cytotoxic activity nih.gov |
The indole (B1671886) nitrogen at the N-9 position is another strategic point for modification, often influencing potency and selectivity.
Kinase Inhibition : The introduction of a tethered primary amine onto the N-9 position of the β-carboline scaffold has been shown to substantially increase potency for haspin kinase inhibition while reducing activity against DYRK2, thereby improving selectivity. nih.gov
Antitumor Activity : For asymmetric dimeric β-carbolines, a 3-phenylpropyl substituent at the N-9 position of the indole ring was found to be the most suitable for yielding potent cytotoxic agents. nih.gov In another study, linking a cinnamate (B1238496) moiety at the harmine N-9 site resulted in compounds with good inhibitory effects on pathogenic bacteria. mdpi.com
Antimalarial and Cytotoxic Activity : In the manzamine class of alkaloids, methylation of the indoline (B122111) nitrogen (N-9) resulted in a loss of both antimalarial activity and cytotoxicity, indicating the importance of the N-H group for these activities. nih.gov
Table 4: Impact of N-9 Modifications
| Derivative Class | N-9 Modification | Effect on Biological Activity |
|---|---|---|
| Haspin Kinase Inhibitors | Tethered primary amine | Increased potency and selectivity over DYRK2 nih.gov |
| Asymmetric Dimeric β-carbolines | 3-phenylpropyl substituent | Potent cytotoxic activity nih.gov |
| Harmine Derivatives | Cinnamate moiety linkage | Good antibacterial activity mdpi.com |
| Manzamine A | Methylation | Loss of antimalarial activity and cytotoxicity nih.gov |
The degree of saturation in the C-ring of the β-carboline skeleton, specifically the presence or absence of the C3=C4 double bond, can significantly alter biological interactions. nih.gov Harmine is a fully aromatic β-carboline, while harmaline (B1672942) is its 3,4-dihydro derivative, lacking the C3=C4 double bond. nih.govnih.gov
Interaction with Hemoglobin : Spectroscopic studies have shown a stronger interaction of harmine with hemoglobin compared to the structurally similar harmaline. nih.govnih.govresearchgate.net The presence of the C3=C4 double bond in harmine contributes to a more planar structure, which appears to enhance its binding affinity. nih.gov This structural difference leads to a greater motional restriction of harmine when bound to hemoglobin compared to harmaline. nih.govresearchgate.net
Antiviral Activity : Both harmine and harmaline, found in the medicinal plant Peganum harmala, exhibit antiviral activities. mdpi.com Studies on Cyprinid herpesvirus 3 (CyHV-3) have demonstrated the potential of harmaline to prevent viral infection and reactivation from latency. mdpi.com
This slight structural variation between harmine and harmaline, differing only by the saturation of the C3-C4 bond, demonstrates how subtle changes in the β-carboline core can significantly impact biological interactions, providing key insights for drug design. nih.govnih.gov
Table 5: Comparison of Harmine and Harmaline
| Feature | Harmine | Harmaline |
|---|---|---|
| Structure | Fully aromatic β-carboline (C3=C4 double bond) nih.gov | 3,4-dihydro-β-carboline (saturated C3-C4 bond) nih.gov |
| Planarity | More planar nih.gov | Less planar nih.gov |
| Hemoglobin Binding | Stronger interaction and greater motional restriction nih.govnih.govresearchgate.net | Weaker interaction nih.govnih.govresearchgate.net |
| Antiviral Activity | Documented antiviral properties mdpi.com | Effective against CyHV-3 infection and latency mdpi.com |
Ecological and Environmental Aspects of Capiri Associated Alkaloids
Role in Plant Defense Mechanisms
The chemical compound "Capiri" (CID 11650937), being a synthetic drug combination, does not inherently possess a natural role in plant defense mechanisms. Its primary function is therapeutic in human medicine. However, its association with alkaloids stems from Irinotecan (CID 60838), a key component of "this compound." Irinotecan is a semi-synthetic derivative of camptothecin (B557342) (CPT), a monoterpene indole (B1671886) alkaloid naturally produced by various plant species, notably Camptotheca acuminata oup.comnih.gov.
Camptothecin plays a significant role in the plant's defense system against biotic stresses, such as attacks by herbivores and pathogenic microorganisms oup.comscispace.comnih.gov. Plants produce a diverse array of secondary metabolites, including alkaloids, as defense compounds drugs.combiorxiv.org. These compounds can act as deterrents, antifeedants, or toxins to protect the plant from its natural enemies drugs.com. The production of camptothecin in plants can be influenced by various factors, including tissue age and environmental elicitors that mimic biotic or abiotic attacks, thereby activating defense mechanisms oup.comnih.gov. For instance, younger leaves of Camptotheca acuminata tend to have higher concentrations of camptothecin, suggesting its role as a first line of defense in early ontogenic stages oup.comscispace.com. The plant's ability to produce such toxic compounds necessitates self-resistance mechanisms to avoid harm to its own fundamental biological processes, often involving mutations in target proteins like topoisomerase I nih.govbiorxiv.org.
Presence in Environmental Matrices and Potential Fate
Pharmaceutical compounds, including those used in chemotherapy, are increasingly detected in various environmental matrices, primarily due to human excretion and improper disposal springerprofessional.deesr.cri.nz. "this compound," as a combination of Irinotecan and Capecitabine, contributes to this environmental burden.
Capecitabine (CID 60953): Capecitabine is an orally administered prodrug that is rapidly metabolized to 5-fluorouracil (B62378) (5-FU) in the body roche.comdrugs.com. Both Capecitabine and its active metabolite 5-FU have been detected in hospital effluents and municipal wastewaters, though rarely in surface waters researchgate.netunicampania.it. Physicochemical properties suggest that these compounds are more likely to remain in the aqueous environment rather than adsorbing to solid particles researchgate.netunicampania.it.
Table 1: Detected and Predicted Environmental Concentrations of Capecitabine and its Metabolite 5-FU
| Environmental Matrix | Concentration Range | Source(s) |
| Hospital Effluents | < 122 µg/L | researchgate.netunicampania.it |
| Municipal Wastewaters | < 280 ng/L | researchgate.netunicampania.it |
| Surface Waters (5-FU) | < 160 ng/L (rarely detected) | researchgate.netunicampania.it |
| Wastewater Effluents | 8 to 46 ng/L | nih.govresearchgate.net |
| Predicted Mean Effluent (Europe) | 8.5-87 ng/L | europa.eu |
| Predicted Environmental Concentration (PEC) in Sewage Effluents | 11.5-14.2 ng/L | researchgate.net |
Regarding its fate, Capecitabine is not readily biodegradable drugbank.comscribd.com. However, its active substance, 5-FU, has shown significant mineralization in surface water degradation tests with a half-life (t1/2) of 9–10 days, and complete mineralization within approximately 4 days in activated sludge batch tests, indicating it is not a persistent compound in these conditions roche.com. Under UV irradiation, Capecitabine can be completely degraded within 20 minutes, with a rapid photolysis half-time of 1.4 minutes rsc.org.
Irinotecan (CID 60838): Irinotecan is also detected in wastewater effluents researchgate.netuclouvain.be. Predicted environmental concentrations (PEC) for Irinotecan in sewage effluents range from 0.4 to 0.6 ng/L researchgate.net.
Table 2: Predicted Environmental Concentrations and Degradation Characteristics of Irinotecan
| Environmental Matrix | Concentration Range | Source(s) |
| Predicted Environmental Concentration (PEC) in Sewage Effluents | 0.4-0.6 ng/L | researchgate.net |
| Wastewater Effluents | 2.2-147 ng/L (among various drugs) | uclouvain.be |
| Degradation in Environment | Slowly degraded | fass.sedrugbank.comfass.se |
| Photodegradation (simulated solar) | >98% degraded in 60 min (optimal) | researchgate.netnih.gov |
Irinotecan is considered to be slowly degraded in the environment fass.sedrugbank.comfass.se. However, it undergoes significant degradation under oxidative, base hydrolysis, and photolytic conditions nih.gov. Solar photodegradation is a viable approach for its removal from aqueous systems, with over 98% degradation observed within 60 minutes under optimal simulated solar irradiation conditions researchgate.netnih.gov.
Interaction with Microorganisms in Natural Ecosystems
The interactions of pharmaceutical compounds like Irinotecan and Capecitabine with microorganisms in natural and engineered ecosystems are crucial for understanding their environmental fate and potential ecological impacts.
Capecitabine (CID 60953): While Capecitabine itself is not readily biodegradable, its active metabolite, 5-FU, undergoes mineralization in the presence of activated sludge, suggesting microbial degradation in wastewater treatment plants roche.com. Studies have shown that up to 64-70% of Capecitabine can be effectively removed through bio-adsorption and biodegradation processes in anammox techniques for wastewater treatment researchgate.net. However, high concentrations of Capecitabine can negatively impact the nitrogen removal performance of these microbial consortia researchgate.net.
In the context of the human gut microbiome, Capecitabine's interaction has been studied. While some research indicates that the gut microbiome may not be significantly affected by Capecitabine treatment, other studies suggest that the drug can interact with gut microbiota, potentially influencing its efficacy and toxicity tandfonline.com. For instance, microbial diversity and bacterial abundance in the gut were not significantly different between responders and non-responders to Capecitabine in one study tandfonline.com. However, there is a recognized interplay between drugs and gut microbes, where microbes can influence the bioavailability, bioactivity, and toxicity of drugs, and vice versa tandfonline.com.
Irinotecan (CID 60838): Irinotecan and its active metabolite, SN-38, are known to interact significantly with intestinal microflora, particularly in the context of chemotherapy-induced gastrointestinal toxicity nih.govmdpi.comnih.gov. SN-38 glucuronide (SN-38G), an inactive metabolite, is excreted into the intestine via bile nih.govmdpi.com. Intestinal bacteria produce β-glucuronidase (GUS) enzymes, which can deconjugate SN-38G back to the active and toxic SN-38 nih.govmdpi.comnih.govfrontiersin.org. This microbial enzymatic activity contributes to the delayed diarrhea observed as a side effect of Irinotecan treatment nih.govmdpi.comnih.gov.
Studies have shown that the gut microbiota can be disturbed following Irinotecan chemotherapy, with dysbiosis potentially exacerbating toxicity nih.gov. For example, Proteobacteria, which express β-glucuronidase, tend to increase in the gut flora with Irinotecan administration mdpi.com. Research also indicates that the abundance of certain beneficial bacteria, such as Lactobacillus and Bifidobacterium, may decrease after Irinotecan treatment nih.govresearchgate.net. Strategies to mitigate Irinotecan-induced toxicity often involve inhibiting bacterial β-glucuronidase activity, for instance, through the use of specific inhibitors or probiotics mdpi.comfrontiersin.orgresearchgate.net.
In environmental settings, Irinotecan is slowly degraded fass.sedrugbank.comfass.se. While specific studies on its biodegradation by environmental microorganisms are less detailed than those for its interactions in the gut, the general principle of microbial degradation of pharmaceutical compounds in wastewater treatment plants applies springerprofessional.denih.gov.
Future Research Directions and Applications of Capiri Associated β Carbolines
Exploration of Novel Synthetic Routes and Stereoselective Synthesis
The synthesis of β-carboline alkaloids remains a vibrant area of research, driven by the need for more efficient, cost-effective, and stereoselective methods. Novel synthetic routes are continuously being developed to access complex β-carboline frameworks, including one-pot syntheses and strategies for asymmetric synthesis. nih.govx-mol.netresearchgate.netresearchgate.netmdpi.comrsc.org For instance, researchers have successfully developed new pathways for the total synthesis of various natural β-carboline alkaloids, such as trigonostemine A and B, using readily available starting materials and multi-step mechanisms. x-mol.netresearchgate.net The development of stereoselective synthesis is particularly crucial, as the biological activity of β-carboline derivatives can be highly dependent on their stereostructure. mdpi.com Advances in this area aim to produce specific enantiomers with enhanced efficacy and reduced off-target effects, thereby improving the drug-likeness and clinical utility of β-carboline-based compounds. researchgate.netmdpi.comcrimsonpublishers.com
Discovery of New Biological Targets and Mechanisms of Action
Understanding the precise biological targets and mechanisms of action of β-carbolines is fundamental for their rational drug design and development. β-Carbolines exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase I and II (Topo I and II), and modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). researchgate.netresearchgate.netcrimsonpublishers.commdpi.comfrontiersin.orgjscimedcentral.com For example, some β-carboline derivatives have been shown to induce apoptosis by influencing the Bcl-2 protein family and enhancing the expression of apoptosis-related proteins like caspases. researchgate.net They can also impede angiogenesis by downregulating vascular endothelial growth factor (VEGF), thereby reducing the nutrient supply to cancer cells. researchgate.net Future studies are focused on elucidating these intricate mechanisms in greater detail, identifying novel targets, and understanding how specific structural modifications of β-carbolines influence their interactions with these targets to maximize their therapeutic potential in cancer care and other diseases. researchgate.netresearchgate.net
Development of Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of β-carbolines in various complex matrices, including biological samples, foodstuffs, and plant extracts, are essential for both pharmacological studies and food safety assessments. Advanced analytical techniques are being developed and refined to achieve high sensitivity and selectivity for trace analysis of these compounds. scielo.brresearchgate.netresearchgate.netnih.goveurekaselect.com High-performance liquid chromatography (HPLC) coupled with electrochemical detection (HPLC-ED), particularly with carbon nanotube-modified glassy carbon electrodes (CNTs-GCE), has shown improved amperometric responses and good repeatability for β-carboline analysis in samples like beer, coffee, and cheese. researchgate.net Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) is another powerful technique used for identifying and quantifying β-carbolines, offering detailed information on product ions compatible with their structures. scielo.br These advancements are crucial for monitoring exposure levels, studying pharmacokinetics, and ensuring the safety of β-carboline-containing products. researchgate.netscielo.brresearchgate.net
Investigation of Synergistic Effects with Other Natural Products
Given the complex nature of many diseases, particularly cancer, combination therapies are often more effective than single-agent treatments. Research is actively exploring the synergistic effects of β-carbolines when combined with other natural products or synthetic compounds. researchgate.netfrontiersin.orgjscimedcentral.comnih.govjmb.or.kr This approach, mirroring the combination strategy of "Capiri" (Irinotecan and Capecitabine), aims to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome drug resistance. frontiersin.orgnih.gov For instance, hybrid molecules featuring β-carboline moieties combined with fragments like hydroxamic acid, salicylic (B10762653) acid, or N-hydroxyacrylamide have demonstrated improved anticancer activities, even against drug-resistant cancer cell lines. frontiersin.orgjscimedcentral.comnih.gov Studies have shown that such hybrids can exert synergistic effects by targeting multiple signaling pathways, promoting apoptosis, inducing DNA damage, and causing cell cycle arrest. frontiersin.org
Potential as Chemical Probes for Biological Systems
β-Carbolines hold significant promise as chemical probes for investigating various biological systems due to their ability to interact with a range of biological targets and their inherent fluorescent properties. rsc.orgacs.orgnih.gov They can serve as valuable tools for tagging proteins, cells, or subcellular compartments, enabling visualization and deeper understanding of cellular processes. rsc.orgnih.gov For example, novel fluorescent probes incorporating β-carboline alkaloids have been designed for highly sensitive and selective imaging of endogenous biomolecules like glutathione (B108866) in plant tissues and cancer cells. nih.gov Furthermore, their affinity for various protein receptors in the central nervous system, including 5-hydroxytryptamine, benzodiazepine (B76468), and dopamine (B1211576) receptors, makes them useful for studying neuropharmacological activity and signaling pathways. acs.org Ongoing efforts aim to develop more potent and selective β-carboline-based probes for diverse applications in chemical biology. rsc.orgacs.org
Non-Therapeutic Applications in Biotechnology or Materials Science
While the primary research focus on β-carbolines is therapeutic, their unique chemical properties and natural occurrence suggest potential for non-therapeutic applications in biotechnology and materials science. For instance, β-carbolines are found in various foodstuffs, and research investigates their formation during food processing and their implications for food safety. scielo.brmdpi.com In biotechnology, the use of β-carbolines in plant tissue culture has been observed, such as controlling oxidation and browning in Sideroxylon this compound (a plant species) callus cultures, which can be beneficial for plant propagation and metabolite production. acs.org The development of fluorescent boro-β-carboline dyes also highlights their potential in materials science for applications requiring stable and bright fluorophores. rsc.org Further research could explore their utility in biosensors, advanced imaging materials, or as components in novel biomaterials, leveraging their structural versatility and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
